molecular formula C14H17N3OS B2758093 N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034503-83-6

N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2758093
CAS RN: 2034503-83-6
M. Wt: 275.37
InChI Key: BOPNNTWESXYALN-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom at the 1 position . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Both thiophene and imidazole are essential heterocyclic compounds and show a variety of properties and applications in medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene and imidazole derivatives has been extensively studied. For instance, a rapid practical process has been developed for the synthesis of 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials . Similarly, various synthetic methods have been reported for thiophene derivatives .


Molecular Structure Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities .


Chemical Reactions Analysis

Imidazole and thiophene derivatives have been used in a variety of chemical reactions. For example, imidazole derivatives have been used in the synthesis of trisubstituted imidazoles . Thiophene derivatives have been synthesized by heterocyclization of various substrates .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

Research into the synthesis and reactivity of heterocyclic compounds, including those related to N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, has been a topic of interest. One study focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004).

Synthesis of Complex Molecules

In another study, the synthesis and characterization of various derivatives, including ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, were explored, indicating the potential for creating complex molecules for further biological evaluation (Tang Li-jua, 2015).

Antimicrobial and Docking Studies

A different research endeavor synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and evaluated them for antimicrobial activity and molecular docking studies. This highlights the potential of such compounds in the development of new antimicrobial agents (Talupur et al., 2021).

Solid State Studies and Molecular Interactions

The solid-state structure and molecular interactions of a similar compound, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, were elucidated using X-ray diffraction and Hirshfeld surface analysis. This work provides insights into the crystal packing and intermolecular interactions, contributing to the understanding of the physicochemical properties of such compounds (Kumar et al., 2020).

Electrophysiological and Antiinflammatory Activities

Research has also explored the electrophysiological and antiinflammatory activities of N-substituted imidazolylbenzamides, demonstrating the potential of these compounds as selective agents with therapeutic applications (Morgan et al., 1990).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For detailed information, one should refer to the Material Safety Data Sheet (MSDS) of the specific compound .

Future Directions

The development of new imidazole and thiophene derivatives with improved pharmacological activity is a topic of interest for medicinal chemists . These compounds have a broad range of therapeutic properties, making them promising candidates for the development of new drugs .

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-14(15-6-5-11-2-1-7-19-11)10-3-4-12-13(8-10)17-9-16-12/h1-2,7,9-10H,3-6,8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPNNTWESXYALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCCC3=CC=CS3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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